Methyl 4-(4-aminopyridin-3-yl)benzoate

Kinase Inhibition PI3K Cancer Research

Select this compound for its unmatched PI3Kα potency (IC50 2 nM) and defined structural identity. The para-substituted phenyl ring confers a LogP of 2.05—higher than the meta-isomer—directly influencing membrane permeability and target engagement. Consistent ≥98% purity across suppliers eliminates batch variability, making it the authoritative positive control for high-throughput PI3K/AKT/mTOR pathway screening. Avoid generic analogs that introduce unknown selectivity variables; this validated probe guarantees reproducible, publication-grade data in cancer and immunology research.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 259807-15-3
Cat. No. B1510718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-aminopyridin-3-yl)benzoate
CAS259807-15-3
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N
InChIInChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-8-15-7-6-12(11)14/h2-8H,1H3,(H2,14,15)
InChIKeyXIAQEULQNRTMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3): A 4-Aminopyridine Scaffold for PI3K-Targeted Research


Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3) is a synthetic small molecule with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. It features a 4-aminopyridine core linked to a methyl benzoate moiety [1]. This compound has demonstrated potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, with reported IC50 values as low as 2 nM for PI3Kα and 102 nM for PI3Kδ in cellular assays [2]. These characteristics make it a valuable tool compound for studying PI3K signaling pathways in cancer and immunology research.

Why Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3) Cannot Be Substituted with a Generic Analog


The specific substitution pattern on the phenyl and pyridine rings of Methyl 4-(4-aminopyridin-3-yl)benzoate is critical for its binding affinity and selectivity profile against PI3K isoforms. Closely related analogs, such as the meta-substituted isomer (CAS 1258608-59-1) or the ethyl ester derivative (CAS 1258626-32-2), exhibit significantly different physicochemical properties, including altered lipophilicity (LogP values differ by ~0.3–0.6 units) , which can impact membrane permeability and biological activity. Furthermore, direct comparative data from BindingDB indicates that even small structural changes within the 4-aminopyridine class can lead to orders of magnitude differences in PI3K isoform selectivity, as seen with compounds 9i and 9j in a related study [1]. Therefore, substituting the target compound with a generic analog without validation will introduce unknown variables into an experiment and cannot guarantee reproducible results.

Quantitative Differentiation of Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3) Against Structural Analogs


Enhanced PI3Kα Inhibition Compared to Class-Level Benchmarks

The compound demonstrates exceptionally potent inhibition of the PI3Kα isoform with an IC50 of 2 nM [1]. This level of potency is a key differentiator when compared to structurally related 4-aminopyridine derivatives, which often exhibit IC50 values in the hundreds of nanomolar range for this isoform, as shown by compounds 9i and 9j which have PI3Kα IC50 values of 248.4 nM and 271.1 nM, respectively [2].

Kinase Inhibition PI3K Cancer Research

Cellular PI3Kδ Activity Profile Defines Utility Over Non-Selective Kinase Inhibitors

In a cellular context, the compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 with an IC50 of 102 nM [1]. This provides a direct measure of its functional activity in cells, a key advantage over generic kinase inhibitors like U0126, which is a potent MEK1/2 inhibitor but has very little effect on PI3K isoforms and other kinases .

Immunology PI3Kδ Cellular Assay

Lipophilicity (LogP) Differentiates Membrane Permeability from Meta-Substituted Isomer

The compound has a calculated LogP of 2.05, indicating moderate lipophilicity suitable for cell membrane permeability . This is notably higher than its meta-substituted isomer, Methyl 3-(4-aminopyridin-3-yl)benzoate, which has a calculated XLogP3 of 1.7 [1].

Physicochemical Property ADME Lipophilicity

Commercial Availability at High Purity (≥98%) Supports Reproducible Research

The compound is commercially available from multiple vendors with a certified purity of ≥98% (HPLC) . This high level of purity is a procurement differentiator when compared to less rigorously characterized analogs or batches, where purity may be reported as low as 95% or unspecified, potentially introducing variable impurities that can confound biological assay results .

Chemical Procurement Purity Reproducibility

Optimal Research Applications for Methyl 4-(4-aminopyridin-3-yl)benzoate (CAS 259807-15-3) Based on Evidence


Elucidating PI3Kα-Dependent Signaling Pathways in Cancer Cell Models

Given its exceptionally potent inhibition of PI3Kα (IC50 = 2 nM) [1], this compound is ideally suited as a high-affinity chemical probe for dissecting PI3Kα-specific signaling events in cancer cell lines. Its low nanomolar potency allows for precise modulation of the PI3K/AKT/mTOR pathway without requiring high, potentially cytotoxic, concentrations. This application is directly supported by its quantitative potency advantage over less active 4-aminopyridine analogs.

Investigating PI3Kδ Function in Immune Cell Activation and Proliferation

The compound's demonstrated cellular activity against PI3Kδ (IC50 = 102 nM in Ri-1 cells) [2] makes it a relevant tool for immunology research. It can be used to study the role of PI3Kδ in B-cell and T-cell receptor signaling, cytokine production, and immune cell migration, providing a more targeted approach than broad-spectrum kinase inhibitors that lack PI3K activity.

Structure-Activity Relationship (SAR) Studies on 4-Aminopyridine Core Scaffolds

The distinct physicochemical profile of this compound, particularly its higher lipophilicity (LogP = 2.05) compared to its meta-substituted isomer (LogP = 1.7) , makes it a valuable reference point in medicinal chemistry campaigns. Researchers can use this compound as a benchmark to correlate specific substitutions on the phenyl ring with changes in membrane permeability and target affinity, facilitating the rational design of next-generation inhibitors.

High-Throughput Screening (HTS) Assay Development and Validation

The commercial availability of this compound at a consistent purity of ≥98% ensures reliable performance as a positive control or reference standard in high-throughput screening assays. Its potent and specific PI3K activity profile provides a robust and reproducible signal, which is critical for validating assay robustness and for normalizing data across different screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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